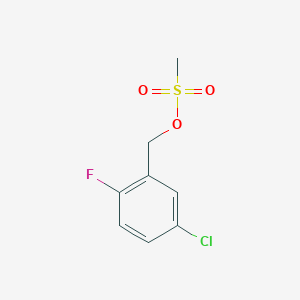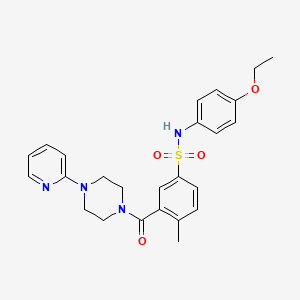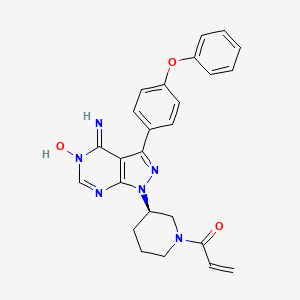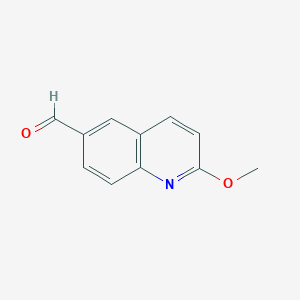![molecular formula C22H33NO11 B13861880 1-[[(3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]amino]propan-2-one](/img/structure/B13861880.png)
1-[[(3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]amino]propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside is a complex oligosaccharide compound with significant applications in various scientific fields. It is known for its unique structure, which includes a benzyl group, an acetamido group, and two sugar moieties: galactopyranosyl and glucopyranoside. This compound is often used in glycan screening and glyco-engineering research due to its specific biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside typically involves multiple steps, starting with the protection of hydroxyl groups on the sugar moieties, followed by the introduction of the benzyl and acetamido groups. The final step usually involves the deprotection of the hydroxyl groups to yield the desired compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. High-throughput glycan screening services and glyco-engineered mammalian cell expression systems are often employed to produce this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups on the sugar moieties.
Reduction: This reaction can affect the acetamido group.
Substitution: This reaction can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions often involve specific pH levels, temperatures, and solvents to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield various benzyl derivatives .
Scientific Research Applications
Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside has a wide range of scientific research applications, including:
Chemistry: Used in glycan screening and glyco-engineering to study carbohydrate-protein interactions.
Biology: Employed in cell culture studies to investigate cell surface glycosylation patterns.
Medicine: Explored for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of glycoproteins and other glycan-related products.
Mechanism of Action
The mechanism of action of Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside involves its interaction with specific molecular targets and pathways. It demonstrates antimicrobial and anti-inflammatory properties by inhibiting bacterial growth and reducing inflammation. The compound’s unique structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-b-D-glucopyranoside
- Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-galactopyranoside
Uniqueness
Benzyl 2-acetamido-2-deoxy-4-O-(b-D-galactopyranosyl)-a-D-glucopyranoside is unique due to its specific configuration and the presence of both galactopyranosyl and glucopyranoside moieties. This unique structure allows it to exhibit distinct biochemical properties and interactions compared to other similar compounds .
Properties
Molecular Formula |
C22H33NO11 |
|---|---|
Molecular Weight |
487.5 g/mol |
IUPAC Name |
1-[[(3R,4R,5S,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]amino]propan-2-one |
InChI |
InChI=1S/C22H33NO11/c1-11(26)7-23-15-17(28)20(34-22-19(30)18(29)16(27)13(8-24)32-22)14(9-25)33-21(15)31-10-12-5-3-2-4-6-12/h2-6,13-25,27-30H,7-10H2,1H3/t13-,14-,15-,16+,17-,18+,19-,20-,21?,22?/m1/s1 |
InChI Key |
QAZXVENYYJWCDG-IVNCUEIBSA-N |
Isomeric SMILES |
CC(=O)CN[C@@H]1[C@H]([C@@H]([C@H](OC1OCC2=CC=CC=C2)CO)OC3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
CC(=O)CNC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


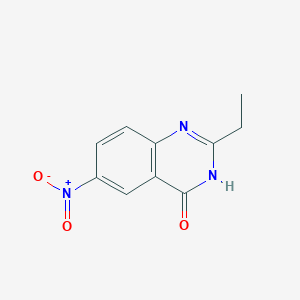
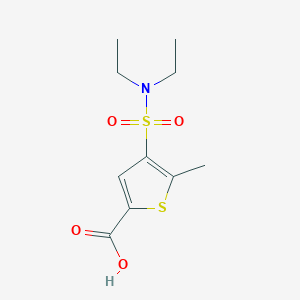
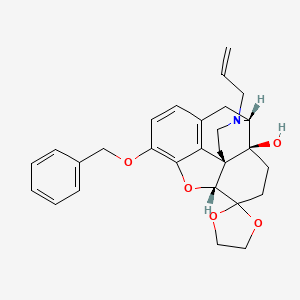
![2-[1-(Ethoxyimino)butyl]-5-[2-(ethylsulfonyl)propyl]-3-hydroxy-2-cyclohexen-1-one](/img/structure/B13861818.png)

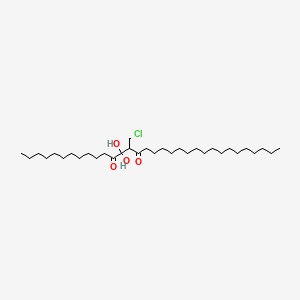
![N-[4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-4-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B13861830.png)
![2-[Methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;hydrochloride](/img/structure/B13861865.png)
![Hoveyda-Grubbs Catalyst 1st Generation; (SP-5-41)-Dichloro[[2-(1-methylethoxy-kO)phenyl]methylene-kC](tricyclohexylphosphine)ruthenium](/img/structure/B13861867.png)
